(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate
Description
Properties
CAS No. |
6366-94-5 |
|---|---|
Molecular Formula |
C25H29N3O5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H29N3O5/c1-16(2)22(24(30)32-3)28-23(29)21(13-18-14-26-20-12-8-7-11-19(18)20)27-25(31)33-15-17-9-5-4-6-10-17/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,31)(H,28,29)/t21-,22-/m0/s1 |
InChI Key |
AHMPBSJZRVVBML-VXKWHMMOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Peptide Coupling
One classical approach employs carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
-
- Dissolve 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid and the methyl ester of the second amino acid (e.g., valine methyl ester) in dry dichloromethane (DCM).
- Add a base such as N-ethyl-N-isopropylpropan-2-amine.
- Cool the mixture in an ice bath.
- Add HOBt and then EDC slowly.
- Stir the mixture overnight at room temperature.
- Workup involves aqueous washes (Na2CO3, HCl, brine), drying over anhydrous Na2SO4, and concentration.
- Purify the product by column chromatography.
Outcome : This method yields the desired dipeptide methyl ester with good purity and yield.
Copper(II)-Mediated Peptide Synthesis Using N-Protected Thioacids
An innovative and ultra-fast method involves copper(II) salts (e.g., CuSO4·5H2O or CuS) catalyzing the coupling between N-protected thioacids and amino acid methyl esters.
-
- Dissolve the N-protected thioacid (2 mmol) in methanol.
- Add the amino acid methyl ester (2.1 mmol) with stirring.
- Add 30 mol% copper(II) catalyst.
- After approximately 5 minutes, the reaction completes as indicated by TLC.
- Centrifuge and wash the residue with methanol.
- Evaporate methanol under reduced pressure.
- Extract with ethyl acetate and wash sequentially with aqueous Na2CO3, HCl, and brine.
- Dry over Na2SO4 and concentrate.
- Purify by column chromatography using ethyl acetate and petroleum ether.
Advantages : This method is rapid (minutes), efficient, and produces high purity dipeptides, including compounds structurally similar to the target molecule.
Peptide Chain Elongation via Boc Deprotection and Coupling
For synthesizing longer peptides or derivatives, Boc-protected dipeptides can be deprotected with trifluoroacetic acid (TFA) and coupled further using the above methods.
-
- Dissolve Boc-protected dipeptide methyl ester in DCM.
- Cool to 0 °C and add TFA slowly.
- Stir for 1 hour, monitor by TLC.
- Evaporate solvent and extract the free amine with saturated Na2CO3 and ethyl acetate.
- Concentrate and use directly for subsequent coupling reactions.
This strategy allows stepwise assembly of peptides including the target compound with controlled stereochemistry and protection.
| Method | Reagents/Conditions | Reaction Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Carbodiimide Coupling (EDC/HOBt) | 2-(((Cbz)amino)-3-(1H-indol-3-yl)propanoic acid, methyl ester, EDC, HOBt, base, DCM, 0 °C to RT | Overnight | High | Column chromatography | Classical, reliable, moderate time |
| Cu(II)-Mediated Coupling | N-protected thioacid, amino acid methyl ester, CuSO4 or CuS, MeOH | 5 minutes | 60-70 | Column chromatography | Ultra-fast, efficient |
| Boc Deprotection + Coupling | Boc-protected dipeptide, TFA, DCM, then coupling agents | 1 hour (deprotection) + coupling time | High | Extraction and chromatography | Enables peptide chain elongation |
- The synthesized compound is typically characterized by 1H NMR, IR spectroscopy, and mass spectrometry (MALDI-TOF/TOF).
- NMR spectra show characteristic signals for the indole ring, Cbz protecting group, methyl ester, and amino acid side chains.
- IR spectra confirm amide bond formation and ester functionalities.
- Mass spectrometry confirms molecular weight consistent with $$C{25}H{29}N3O5$$ and the expected molecular ion peaks.
The preparation of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate is well-established through peptide coupling methodologies. The copper(II)-mediated coupling of N-protected thioacids with amino acid methyl esters offers a rapid and efficient alternative to classical carbodiimide-mediated methods. Both approaches yield high-purity products suitable for further synthetic applications or biological evaluation.
The choice of method depends on available reagents, desired reaction speed, and scale. The detailed procedures and purification steps ensure reproducibility and high-quality product preparation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The compound can undergo substitution reactions at the indole ring or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Deprotected amino acids.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is of interest in the field of medicinal chemistry due to its potential therapeutic properties. The indole moiety is known for its role in numerous biological processes, including modulation of neurotransmitter systems and involvement in cancer therapy.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate. The indole structure can interact with various targets involved in cancer cell proliferation and survival. For instance, derivatives of indole have shown promise in inhibiting tumor growth by affecting pathways like apoptosis and angiogenesis.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases. Research indicates that indole derivatives can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . This opens avenues for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Synthesis and Optimization
The synthesis of this compound involves several key steps that can be optimized for industrial applications.
Synthetic Routes
The synthesis typically starts with the protection of functional groups using benzyloxycarbonyl (Cbz) to enhance stability during reactions. Key synthetic steps include:
- Formation of Amide Bonds : Utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates the formation of amide bonds.
- Esterification : Reaction of carboxylic acids with methanol under acidic conditions or using coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production
For large-scale production, optimizing reaction conditions to maximize yield while minimizing costs is crucial. Continuous flow reactors may be employed to enhance efficiency and sustainability during synthesis.
Biological Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors, which modulates their activity through:
- Hydrogen Bonding : The indole and phenolic moieties facilitate strong hydrogen bonding interactions.
- π-π Interactions : These interactions contribute to the binding affinity and specificity towards biological targets.
Case Studies and Research Findings
Several studies have documented the effects and applications of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the benzyloxycarbonyl-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Comparisons
Key Observations :
- Protecting Groups : The Cbz group in the target compound contrasts with Boc in CAS 1093192-07-3. Boc is removed under acidic conditions (e.g., trifluoroacetic acid), while Cbz requires catalytic hydrogenation, influencing synthetic pathways .
- Hydrophobicity: The dimethylbutanoate group in CAS 2741575-87-9 increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-methylbutanoate, a compound featuring an indole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on diverse research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N2O6 |
| Molecular Weight | 428.48 g/mol |
| CAS Number | 15149-72-1 |
| Purity | >95% (typically) |
| Storage Conditions | Store in a dark place at -20°C |
Synthesis
The synthesis of this compound involves several key steps:
- Protection of Functional Groups : The benzyloxycarbonyl (Cbz) group is used to protect the amine functionalities.
- Formation of Amide Bonds : Coupling reactions using reagents like EDCI and HOBt are employed to create amide bonds.
- Esterification : This involves reacting carboxylic acids with methanol in the presence of acid catalysts or coupling reagents.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The indole and phenolic groups facilitate hydrogen bonding and π-π stacking interactions, enhancing binding affinity and specificity towards biological targets.
Enzyme Interaction
Research indicates that the compound may act as an inhibitor for certain enzymes, particularly histone deacetylases (HDACs), which play a crucial role in epigenetic regulation. Inhibition of HDACs can lead to altered gene expression, potentially impacting various cellular processes such as differentiation and apoptosis.
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this compound. For instance:
- Case Study : A study evaluated the effects of similar indole derivatives on cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.
Antimicrobial Activity
Other research highlights potential antimicrobial properties:
- Case Study : Compounds with similar structures showed activity against various bacterial strains, suggesting that modifications in the indole or carbonyl groups could enhance efficacy.
Comparative Analysis with Similar Compounds
The biological activity can vary significantly among structural analogs. Here’s a comparison table:
| Compound Name | HDAC Inhibition IC50 (nM) | Anticancer Activity |
|---|---|---|
| (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)... | 14 - 67 | Moderate |
| (S)-Methyl 2-((S)-2-amino-3-(1H-indol-3-yl)... | >100 | Low |
| (S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)... | 50 - 100 | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
